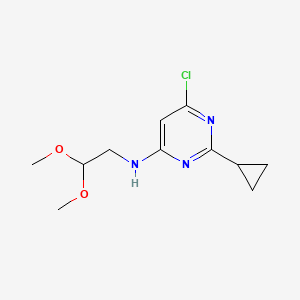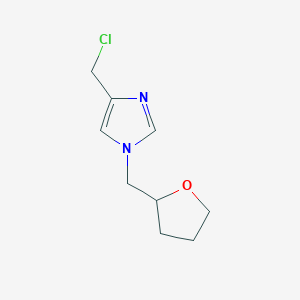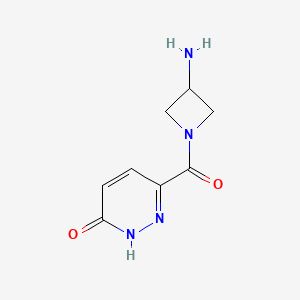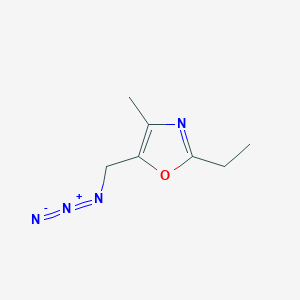![molecular formula C10H13NO2S B1531786 (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol CAS No. 2166030-22-2](/img/structure/B1531786.png)
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol
Übersicht
Beschreibung
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol, also known as 4-ASO, is a sulfur-containing heterocyclic compound that has been the subject of numerous scientific studies in recent years. 4-ASO is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of laboratory experiments, including synthesis, catalysis, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Bioisostere Applications
Research highlights the utility of sulfanyl-oxetanes, such as "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," as novel bioisosteric replacements for thioesters or benzyl sulfides due to their similar shape and electronic properties. The catalyzed thiol alkylation of tertiary and secondary alcohols with lithium presents a chemoselective method for synthesizing 3-sulfanyl-oxetanes, offering new motifs in chemical space for drug discovery efforts (Croft et al., 2017).
Pharmaceutical and Material Science
In the domain of pharmaceutical and material sciences, oxetane rings are explored as isosteres of the carbonyl moiety, providing insights into the potential of oxetan-3-ol as a surrogate for the carboxylic acid functional group. This exploration involves synthesizing and evaluating a set of model compounds, including derivatives of the cyclooxygenase inhibitor ibuprofen, for their physicochemical properties and biological activities (Lassalas et al., 2017).
Environmental Technologies
On the environmental front, studies have been conducted on novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for enhanced proton exchange membrane properties. These materials are crucial for applications in microbial fuel cells, demonstrating significant performance potential similar to that of Nafion 117 under comparable test conditions. The presence of hydroxyl groups in these polymers, akin to "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," showcases their importance in achieving high thermal, mechanical, hydrolytic, and oxidative stabilities, along with superior microbial fuel cell performance (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4-aminophenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBXDJMOHCCBCI-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)




![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)




